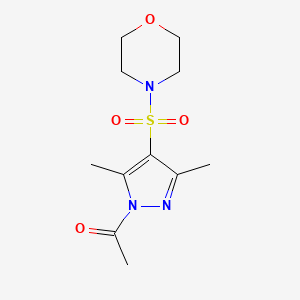
1-Acétyl-3,5-diméthyl-4-(morpholin-4-ylsulfonyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it’s important to note that the compound’s structure contains a pyrazole ring, which is often associated with biological activity due to its potential interactions with enzymes, receptors, or other cellular components .
Target of Action
Méthodes De Préparation
The synthesis of 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole typically involves the reaction of 3,5-dimethylpyrazole with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The acetylation step is then performed using acetic anhydride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole include:
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis.
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole: Lacks the acetyl group but shares similar reactivity and applications.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-11(9(2)14(12-8)10(3)15)19(16,17)13-4-6-18-7-5-13/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCBWAUMYQSCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
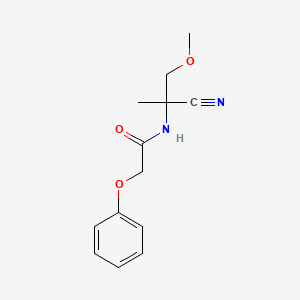
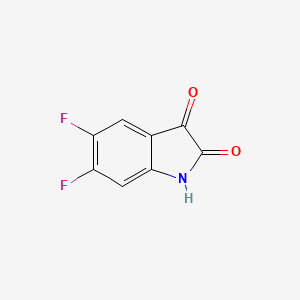
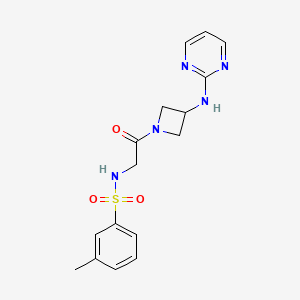

![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)
![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)
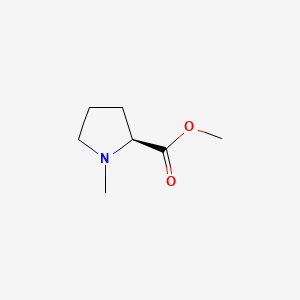
![Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate](/img/structure/B2370309.png)
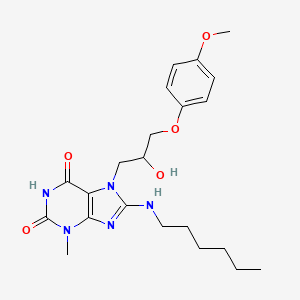
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)
![Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B2370315.png)
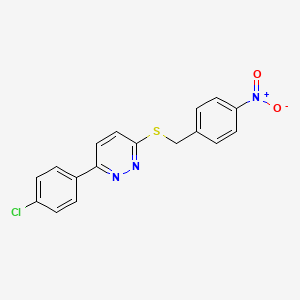
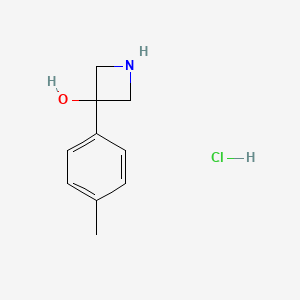
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)
